2-((4-Chlorobenzyl)amino)acetamide
Description
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]acetamide |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)5-12-6-9(11)13/h1-4,12H,5-6H2,(H2,11,13) |
InChI Key |
UGVDXELUWODKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-((4-Chlorobenzyl)amino)acetamide
General Synthetic Strategy
The preparation of this compound generally involves the acylation of an amine with chloroacetyl chloride or related chloro-substituted acetamides, followed by nucleophilic substitution with 4-chlorobenzylamine or its derivatives. The key steps are:
- Formation of chloroacetamide intermediates via reaction of amines with chloroacetyl chloride.
- Nucleophilic substitution of the chloro group by 4-chlorobenzylamine or related nucleophiles.
- Purification by recrystallization or chromatography.
Specific Synthetic Procedures
Acylation of Amines with Chloroacetyl Chloride
One common approach involves reacting the amine precursor with chloroacetyl chloride in the presence of a base (organic or inorganic) and an appropriate solvent to yield 2-chloro-N-substituted acetamides.
-
- Amines such as benzylamine or substituted benzylamines.
- Chloroacetyl chloride.
- Bases: sodium carbonate, sodium bicarbonate, potassium carbonate, triethylamine, diisopropylethylamine, pyridine.
- Solvents: dichloromethane, toluene, benzene, xylene, N,N-dimethylformamide (DMF), ethanol.
- Temperature: typically 0°C to reflux conditions depending on the substrate.
Example:
Benzylamine (500 g) was reacted with chloroacetyl chloride in the presence of sodium carbonate in water or organic solvents such as dichloromethane or toluene to form 2-chloro-N-benzyl acetamide.
Nucleophilic Substitution with 4-Chlorobenzylamine
The chloroacetamide intermediate is then reacted with 4-chlorobenzylamine under reflux conditions to substitute the chlorine atom with the 4-chlorobenzylamino group.
-
- Chloroacetamide intermediate.
- 4-Chlorobenzylamine.
- Solvents: ethanol, DMF.
- Temperature: reflux (typically 30–80°C).
- Reaction time: several hours (8–10 h).
-
- Cooling the reaction mixture in ice-cold water to precipitate the product.
- Filtration and washing with water.
- Recrystallization from ethanol or appropriate solvents for purification.
Alternative Routes and Variations
- In some protocols, the amine is first converted to an acetamide derivative via reaction with ethyl bromoacetate or similar esters, followed by hydrazide formation and further functionalization.
- Use of protecting groups or alternative leaving groups (e.g., bromide, sulfonates) can be employed to improve yields or selectivity.
- Catalysts such as glacial acetic acid may be added to facilitate the reaction.
Representative Synthetic Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzylamine | Chloroacetyl chloride, Na2CO3, DCM, 0–25°C | 2-Chloro-N-(4-chlorobenzyl)acetamide | 75–85 | Base neutralizes HCl byproduct |
| 2 | 2-Chloro-N-(4-chlorobenzyl)acetamide | 4-Chlorobenzylamine, ethanol, reflux 8–10 h | This compound | 70–80 | Recrystallization improves purity |
Analysis of Preparation Methods
Reaction Optimization
- Base Selection: Sodium carbonate and triethylamine are commonly preferred bases for neutralizing HCl formed during acylation, with sodium carbonate favored for aqueous medium and triethylamine for organic solvents.
- Solvent Choice: Dichloromethane and toluene are effective solvents for acylation steps due to their inertness and ability to dissolve both reactants and products.
- Temperature Control: Maintaining low temperatures (0–5°C) during addition of chloroacetyl chloride prevents side reactions and decomposition.
- Reaction Time: Extended reflux times (up to 10 h) ensure complete substitution in nucleophilic substitution steps.
Purification Techniques
- Recrystallization from ethanol is the most common purification method, yielding high purity crystalline products.
- Filtration and washing with cold water remove inorganic salts and unreacted starting materials.
- Chromatographic methods may be employed for further purification if necessary.
Summary Table of Key Literature Findings
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-((4-Chlorobenzyl)amino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)amino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The 4-chlorobenzyl-acetamide core is modified in various analogs to enhance bioactivity or physicochemical properties:
- Thiadiazole derivatives: Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) incorporates a thiadiazole ring and phenoxy group, likely improving metabolic stability and target binding .
- Aminooxy analogs: 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride introduces an aminooxy group, which may enhance reactivity or serve as a prodrug moiety .
- Heterocyclic extensions : Compounds like N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide integrate fused heterocycles, enhancing structural complexity and binding specificity .
Physicochemical Properties
- Melting Points : Derivatives with rigid heterocycles (e.g., thiadiazole in 5j ) exhibit higher melting points (>130°C), suggesting crystalline stability, while flexible chains (e.g., allyl in III-9 ) result in oils .
- Lipophilicity : Methoxy-substituted analogs (e.g., ) may exhibit increased lipophilicity, improving membrane permeability.
Q & A
Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
